1-(2-Hydroxy-5-nonylphenyl)ethanone oxime
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Overview
Description
1-(2-Hydroxy-5-nonylphenyl)ethanone oxime is an organic compound with the molecular formula C17H27NO2 It is known for its unique chemical structure, which includes a hydroxy group, a nonyl chain, and an oxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-5-nonylphenyl)ethanone oxime typically involves the following steps:
Preparation of Nonylphenol Ethyl Ester: This is achieved by reacting 4-nonylphenol with acetic acid.
Rearrangement Reaction: The nonylphenol ethyl ester is then subjected to a rearrangement reaction using a solid composite catalyst formed by silica gel supported composite chlorine salt under microwave treatment to form 2-hydroxy-5-nonylacetophenone.
Oximation Reaction: The resulting 2-hydroxy-5-nonylacetophenone undergoes an oximation reaction to produce this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxy-5-nonylphenyl)ethanone oxime can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxime group can be reduced to form amines.
Substitution: The nonyl chain can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(2-Hydroxy-5-nonylphenyl)ethanone oxime has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as an intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized as a high-efficiency extractant in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-5-nonylphenyl)ethanone oxime involves its interaction with molecular targets through its functional groups. The hydroxy group can form hydrogen bonds, while the oxime group can participate in nucleophilic and electrophilic reactions. These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-methylacetophenone: Similar structure but with a methyl group instead of a nonyl chain.
4-Nonylphenol: Lacks the oxime group but has a similar nonyl chain.
2-Hydroxy-5-nonylacetophenone: Precursor to the oxime derivative.
Properties
CAS No. |
93913-80-5 |
---|---|
Molecular Formula |
C17H27NO2 |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
2-(N-hydroxy-C-methylcarbonimidoyl)-4-nonylphenol |
InChI |
InChI=1S/C17H27NO2/c1-3-4-5-6-7-8-9-10-15-11-12-17(19)16(13-15)14(2)18-20/h11-13,19-20H,3-10H2,1-2H3 |
InChI Key |
JWLRQNQOJOZVOX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC(=C(C=C1)O)C(=NO)C |
Origin of Product |
United States |
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